1,2,4-Trifluoro-5-(methylsulfonyl)benzene
Overview
Description
1,2,4-Trifluoro-5-(methylsulfonyl)benzene is a chemical compound with the molecular formula C7H5F3O2S . It has an average mass of 210.174 Da and a monoisotopic mass of 209.996231 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with three fluorine atoms and a methylsulfonyl group attached .Scientific Research Applications
Synthesis Processes
Synthesis of 1,3-Oxazoles : A study by Herrera et al. (2006) describes the synthesis of 1,3-oxazoles using 1-(methylthio)acetone and nitriles, where 4-methylsulfonyl derivatives are prepared through oxidation. This highlights a method for synthesizing derivatives of 1,2,4-trifluoro-5-(methylsulfonyl)benzene, contributing to the field of organic chemistry (Herrera et al., 2006).
Selective Mononitration Process : Yu et al. (2016) describe an efficient continuous-flow process for the selective nitration of 1-methyl-4-(methylsulfonyl)benzene. This process demonstrates the potential of this compound in industrial applications, such as in the production of fine chemicals (Yu et al., 2016).
Fluorescence and Photostability
- Green Fluorophore Development : Beppu et al. (2015) present 2,5-bis(methylsulfonyl)-1,4-diaminobenzene as a novel architecture for green fluorophores. This compound demonstrates high fluorescence emission, photostability, and is solid-state emissive, water-soluble, and solvent- and pH-independent. This has implications in imaging applications and displays (Beppu et al., 2015).
Chemical Reactions and Properties
Radical Addition Cascade Cyclization : Zhang et al. (2018) explore the use of oxygen-linked 1,6-enynes to construct methylsulfonylated and carbonylated benzofurans, demonstrating the versatility of this compound in organic synthesis (Zhang et al., 2018).
Direct Formylation Method : Ohsawa et al. (2013) developed a direct and mild formylation method for substituted benzenes using this compound derivatives. This method is important for the modification of benzene rings in organic synthesis (Ohsawa et al., 2013).
Thermodynamic Functions in Solvents : Xu et al. (2016) studied the solubility and thermodynamic functions of 1-methyl-4-(methylsulfonyl)benzene in various organic solvents, providing important data for the purification process of this compound (Xu et al., 2016).
Molecular Structure and Bonding
Supramolecular Architecture : Qian et al. (2012) analyzed two Schiff bases of 1,4-dimethyl-2-(4-(methyl-sulfonyl) styryl)benzene, revealing their molecular structure and stability through X-ray diffraction. This research contributes to understanding the molecular configuration of derivatives of this compound (Qian et al., 2012).
Heat-activated Persulfate Oxidation : Park et al. (2016) investigated the oxidation of PFOA by heat-activated persulfate in the presence of this compound derivatives. This study is relevant for environmental remediation and understanding the behavior of fluorinated compounds in oxidation processes (Park et al., 2016).
Properties
IUPAC Name |
1,2,4-trifluoro-5-methylsulfonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O2S/c1-13(11,12)7-3-5(9)4(8)2-6(7)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDVSIZGMYQNOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C(=C1)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675004 | |
Record name | 1,2,4-Trifluoro-5-(methanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845616-49-1 | |
Record name | 1,2,4-Trifluoro-5-(methanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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